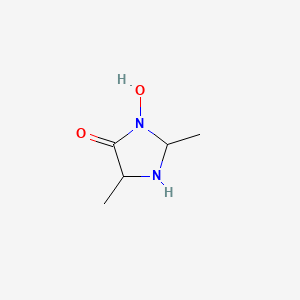

3-Hydroxy-2,5-dimethylimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2,5-dimethylimidazolidin-4-one is a heterocyclic compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,5-dimethylimidazolidin-4-one typically involves the condensation of glycine hydroxamic acid with acetone . This reaction is regioselective and leads to the formation of the achiral cyclic hydroxamic acid, which crystallizes from an acetone solution as chiral crystals . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,5-dimethylimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinones .

Scientific Research Applications

3-Hydroxy-2,5-dimethylimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-2,2-dimethylimidazolidin-4-one: This compound is similar in structure but differs in the position of the methyl groups.

2,5-Dimethylimidazolidin-4-one: Lacks the hydroxyl group present in 3-Hydroxy-2,5-dimethylimidazolidin-4-one.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Hydroxy-2,5-dimethylimidazolidin-4-one (also known as 3-Hydroxy-2,5-dimethyl-4-imidazolidinone) is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been investigated in various contexts, including its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C6H10N2O2

Molecular Weight: 142.16 g/mol

IUPAC Name: this compound

Canonical SMILES: CC1(C(=O)N(C1)C(C)O)N

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes that are involved in metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders.

- Cell Signaling Modulation: The compound may influence cell signaling pathways that regulate cell survival and apoptosis, which is crucial for its potential anticancer effects.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of this compound. The compound demonstrated a significant ability to scavenge free radicals in vitro, which is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for certain enzymes involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of purine nucleoside phosphorylase (PNP), with IC50 values indicating strong selectivity for the pathogenic enzyme over human PNP . This selectivity suggests potential applications in treating infections caused by pathogens that rely on PNP for survival.

Case Studies

-

Neuroprotective Effects:

A clinical trial investigated the neuroprotective effects of this compound in models of ischemic injury. Results showed that administration prior to ischemic events significantly reduced neuronal death and improved functional outcomes . -

Anticancer Properties:

In vitro studies on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects. The compound induced apoptosis in T-cell leukemia cells while sparing normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antioxidant Activity | High | Moderate (e.g., other imidazolidines) |

| Enzyme Inhibition | Strong PNP inhibitor | Variable (depends on structure) |

| Cytotoxicity | Selective for cancer cells | Non-selective in some analogs |

Properties

Molecular Formula |

C5H10N2O2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

3-hydroxy-2,5-dimethylimidazolidin-4-one |

InChI |

InChI=1S/C5H10N2O2/c1-3-5(8)7(9)4(2)6-3/h3-4,6,9H,1-2H3 |

InChI Key |

QDJQWQGOZBIENE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(N1)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.